Product packaging for N-butylpyrimidin-2-amine(Cat. No.:CAS No. 10132-28-2)

N-butylpyrimidin-2-amine

Cat. No.: B175858
CAS No.: 10132-28-2
M. Wt: 151.21 g/mol
InChI Key: HSSUQMDTTMMOGQ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Derivatives in Modern Organic Chemistry

Pyrimidine derivatives are a cornerstone of modern organic and medicinal chemistry due to their diverse biological and chemical properties. growingscience.comignited.in The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the first and third positions, is a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. ignited.ingsconlinepress.com This biological prevalence has spurred extensive research into synthetic pyrimidine analogues.

These derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects. gsconlinepress.comorientjchem.orgtandfonline.com The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of substituted compounds with tailored biological functions. growingscience.com For instance, pyrimidine derivatives are integral to various drugs, such as the antiviral broxuridine and the antibacterial trimethoprim. orientjchem.org The continuous exploration of pyrimidine chemistry is driven by the quest for new therapeutic agents and functional materials. growingscience.com

Overview of N-substituted Aminopyrimidines within Heterocyclic Chemistry

Within the vast family of pyrimidines, N-substituted aminopyrimidines represent a particularly important subclass. benthamdirect.com These compounds are characterized by an amino group attached to the pyrimidine ring, where one or both hydrogen atoms of the amino group are replaced by other substituents. The nature of these substituents significantly influences the compound's physical and chemical properties, including its basicity, solubility, and biological activity. unacademy.com

N-substituted aminopyrimidines are key structural motifs in numerous biologically active molecules and are often used as intermediates in the synthesis of more complex heterocyclic systems. wiley.comgoogle.com The synthesis of these compounds can be achieved through various methods, including the condensation of substituted guanidines with enones or through modern cross-coupling reactions like the Buchwald-Hartwig amination. mdpi.com The reactivity of the amino group and the pyrimidine ring allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. benthamdirect.com

Research Trajectories for N-butylpyrimidin-2-amine

This compound, with its butyl group attached to the exocyclic nitrogen of the 2-aminopyrimidine (B69317) core, is a subject of specific research interest. Current investigations into this compound primarily focus on its synthesis, characterization, and potential applications as a building block in medicinal and materials chemistry.

Synthesis and Characterization: The synthesis of this compound is often achieved through the nucleophilic substitution of a suitable leaving group (such as a halogen) on the pyrimidine ring with n-butylamine. rsc.org A general procedure involves reacting 2-chloropyrimidine (B141910) with n-butylamine in the presence of a base like potassium fluoride (B91410). rsc.org

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize key analytical data reported for the compound. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CHLOROFORM-D) rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
8.25 d 4.7 2H Pyrimidine ring protons
6.48 t 4.8 1H Pyrimidine ring proton
5.30 s - 1H NH
3.38 td 7.2, 5.9 2H N-CH₂
1.63 – 1.53 m - 2H CH₂
1.40 dd 15.2, 7.4 2H CH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound (126 MHz, CHLOROFORM-D) rsc.org

Chemical Shift (δ) ppm Assignment
162.6 C=N
158.1 Pyrimidine ring carbons
110.4 Pyrimidine ring carbon
41.3 N-CH₂
31.8 CH₂
20.2 CH₂

Potential Applications: Research suggests that this compound and its derivatives can serve as precursors for more complex molecules with potential biological activity. For example, substituted aminopyrimidines are being investigated as modulators of various biological targets, including receptors and enzymes. google.comgoogle.com The butyl group can influence the lipophilicity and binding interactions of the final molecule, which is a critical aspect of drug design.

Furthermore, the structural motif of N-substituted aminopyrimidines is found in compounds explored for their roles in inhibiting protein kinases, which are crucial targets in cancer therapy. The specific structure of this compound makes it a valuable starting material for creating libraries of related compounds to be screened for various biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B175858 N-butylpyrimidin-2-amine CAS No. 10132-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10132-28-2

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-butylpyrimidin-2-amine

InChI

InChI=1S/C8H13N3/c1-2-3-5-9-8-10-6-4-7-11-8/h4,6-7H,2-3,5H2,1H3,(H,9,10,11)

InChI Key

HSSUQMDTTMMOGQ-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=CC=N1

Canonical SMILES

CCCCNC1=NC=CC=N1

Synonyms

2-(butylamino)pyrimidine

Origin of Product

United States

Synthetic Methodologies for N Butylpyrimidin 2 Amine and Its Analogs

Direct Amination Approaches

Direct amination stands as a fundamental and widely employed strategy for the synthesis of aminopyrimidines. This approach involves the direct reaction of an amine with a pyrimidine (B1678525) scaffold, typically activated with a suitable leaving group.

The most common method for synthesizing N-butylpyrimidin-2-amine is through the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a halogenated pyrimidine, such as 2-chloropyrimidine (B141910), with n-butylamine. The pyrimidine ring's electron-deficient nature, caused by the two nitrogen atoms, facilitates the attack of a nucleophile like butylamine. scribd.com The reaction proceeds via an addition-elimination mechanism, where the amine adds to the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the halide ion is eliminated to yield the final product. govtpgcdatia.ac.innih.gov

A general procedure for the synthesis of N-(alkyl)pyrimidin-2-amines involves heating 2-chloropyrimidine with the corresponding amine in a sealed tube. rsc.org For instance, the reaction of 2-chloropyrimidine with an amine can be carried out in a solvent with potassium fluoride (B91410) at 100°C for 17 hours. rsc.org The presence of electron-withdrawing groups on the pyrimidine ring can further enhance the reactivity towards nucleophilic substitution. scribd.com For example, the synthesis of N-butyl-6-chloro-5-nitropyrimidin-4-amine is achieved by treating a nitrated chloropyrimidine with n-butylamine. smolecule.com

The reactivity of the halogenated precursor follows the typical trend for SNAr reactions, with fluoride being the best leaving group and chloride and bromide also being effective. nih.gov

Table 1: Examples of SNAr for the Synthesis of Aminopyrimidine Derivatives

Precursor Amine Conditions Product Yield Reference
2-Chloropyrimidine N-isopropylamine KF, solvent, 100°C, 17h N-isopropylpyrimidin-2-amine 86% rsc.org
2-Chloropyrimidine N-cyclohexylamine KF, solvent, 100°C, 17h N-cyclohexylpyrimidin-2-amine 78% rsc.org
4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile di-n-butylamine PEG 400, 120°C, 5 min 4-(dibutylamino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile 81% nih.gov

This table is interactive. Click on the headers to sort the data.

While SNAr reactions are effective, catalyst-mediated methods, particularly those using palladium or copper, have emerged as powerful alternatives, often providing higher yields, better regioselectivity, and milder reaction conditions. The Buchwald-Hartwig and Ullmann aminations are cornerstone reactions in this domain. nih.gov

Palladium-catalyzed amination has been successfully applied to pyrimidine systems. For example, a highly regioselective Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines has been developed that strongly favors substitution at the C4 position when using aliphatic secondary amines. acs.org These reactions often employ a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. acs.org

Copper-catalyzed Ullmann-type couplings are also utilized, especially for amination at different positions of the pyrimidine ring. A microwave-assisted, copper-catalyzed method has been developed for the C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines, which are analogs of pyrimidines. nih.gov This method uses CuI as the catalyst and a specific ligand to achieve high yields in short reaction times. nih.gov

Table 2: Catalyst-Mediated Amination of Pyrimidine Analogs

Substrate Amine Catalyst System Conditions Product Yield Reference
6-aryl-2,4-dichloropyrimidine Aliphatic secondary amines Pd complex, LiHMDS - C4-aminated product High regioselectivity acs.org

This table is interactive. Click on the headers to sort the data.

Diversification from Precursor Pyrimidine Intermediates

The synthesis of diverse this compound analogs can also be achieved by modifying precursor pyrimidine intermediates. This strategy allows for the late-stage introduction of structural variety. For instance, a compound like N-butyl-6-chloro-5-nitropyrimidin-4-amine can serve as a versatile intermediate. smolecule.com The chlorine atom can be displaced by other nucleophiles, and the nitro group can be reduced to an amine, which can then be further functionalized. smolecule.com

Another approach involves the transformation of the pyrimidine core itself. Pyrimidines can be converted into their corresponding N-arylpyrimidinium salts, which can then be cleaved and used as building blocks for constructing other heterocyclic systems. researchgate.net This deconstruction-reconstruction strategy provides access to analogs that would be difficult to synthesize through more direct methods. researchgate.net

Green Chemistry Principles in Aminopyrimidine Synthesis

In recent years, there has been a significant push to develop more environmentally friendly synthetic methods. In the context of aminopyrimidine synthesis, this has led to the exploration of greener solvents and catalyst-free systems.

Water has been shown to be an effective solvent for the SNAr amination of heteroaryl chlorides, including 2-chloropyrimidine, in the presence of potassium fluoride as a base. nih.gov These transition-metal-free reactions can be comparable in efficiency to palladium-catalyzed methods while being more environmentally benign. nih.gov Another green solvent that has been successfully employed is polyethylene (B3416737) glycol (PEG 400), which was used for the SNAr of nitrogen-containing heterocycles with various amines, offering good to excellent yields in very short reaction times. nih.gov

Furthermore, direct C-H amination reactions that avoid the use of pre-halogenated substrates are being developed. A metal-free method for synthesizing polysubstituted pyrimidines from amidines and cinnamaldehydes uses molecular oxygen as the sole, green oxidant. rhhz.net This approach represents a more atom-economical and sustainable route to pyrimidine derivatives. rhhz.net

Chemical Reactivity and Transformation Pathways of N Butylpyrimidin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is characterized as an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com Conversely, electrophilic substitution is less common and, when it occurs, it is favored at the C5-position, which is the least electron-deficient carbon atom in the ring. wikipedia.org The presence of the electron-donating N-butylamino group at the C2-position influences the ring's reactivity, generally activating it towards electrophilic attack and modulating the outcome of nucleophilic substitutions.

Remote C–H Functionalization of 2-Aminopyrimidines

A significant advancement in the functionalization of 2-aminopyrimidines is the development of palladium-catalyzed remote C–H functionalization. This strategy allows for the direct arylation and olefination at the C5-position of the N-(alkyl)pyrimidin-2-amine core, bypassing the need for pre-functionalized substrates often required in traditional cross-coupling methods like Suzuki coupling. rsc.orgrsc.org

This approach is noted for its high regioselectivity and can proceed through two distinct catalytic cycles, either Pd(II)/Pd(IV) or Pd(0)/Pd(II). rsc.orgrsc.org Mechanistic studies suggest that the key step in this transformation is an electrophilic palladation at the electron-rich C5-position of the pyrimidine ring. rsc.org This method provides a more efficient pathway to C5-functionalized 2-aminopyrimidines, which are valuable motifs in pharmaceutical chemistry. rsc.org

Table 1: Palladium-Catalyzed C5-Arylation of N-(tert-butyl)pyrimidin-2-amine rsc.org
Aryl HalideCatalyst/LigandSolventYield (%)
IodobenzenePd(OAc)₂Toluene85
4-IodoanisolePd(OAc)₂Toluene78
4-IodotoluenePd(OAc)₂Toluene82
1-Iodo-4-(trifluoromethyl)benzenePd(OAc)₂Toluene65

Polyfluoroarylation via Transition Metal Catalysis

The introduction of polyfluoroaryl groups into the pyrimidine core can be achieved through palladium-catalyzed reactions, with the substitution pattern being controlled by the nature of the substituent on the 2-amino group. rsc.org For secondary N-alkylpyrimidine-2-amines, such as N-butylpyrimidin-2-amine, the reaction with polyfluoroarenes selectively occurs at the C5-position, leading to C5–H polyfluoroarylation via a C–H/C–H coupling mechanism. rsc.orgresearchgate.net

In contrast, when the 2-amino group bears an aryl substituent (N-aryl), the reaction pathway shifts to N–H polyfluoroarylation, resulting in the formation of triarylamines. rsc.org This substrate-controlled divergence highlights the tunability of palladium catalysis in the functionalization of 2-aminopyrimidines.

Table 2: Substrate-Controlled Polyfluoroarylation of 2-Aminopyrimidines rsc.org
N-SubstituentReaction TypeProduct
Alkyl (e.g., Butyl)Remote C5–H Polyfluoroarylation5-(Polyfluoroaryl)-N-alkylpyrimidin-2-amine
ArylN–H PolyfluoroarylationN-Aryl-N-(polyfluoroaryl)pyrimidin-2-amine

Reactivity of the N-butyl Amino Group

The exocyclic N-butylamino group exhibits reactivity typical of a secondary alkylamine, although it is electronically influenced by the attached pyrimidine ring. wikipedia.orgmsu.edu The nitrogen atom's lone pair of electrons confers nucleophilic character, allowing it to participate in reactions such as acylation and alkylation. wikipedia.org

Furthermore, the N-H bond of the amino group can be a site of reaction. For instance, its reaction with benzenesulfonyl chloride (the Hinsberg test) would be expected to form a sulfonamide, a characteristic reaction of primary and secondary amines. msu.edumsu.edu The formation of an insoluble sulfonamide would confirm its secondary amine character. The amino group can also be protonated under acidic conditions to form an N-butyl-2-aminopyrimidinium salt. This modification significantly alters the electronic properties of the molecule, enhancing the pyrimidine ring's susceptibility to nucleophilic attack. wur.nl

Ring Transformation and Rearrangement Processes in Pyrimidine Systems

The pyrimidine ring is not static and can undergo a variety of transformation and rearrangement reactions, particularly under the influence of nucleophiles or other activating conditions. wur.nlnih.gov

One of the most well-known rearrangements is the Dimroth rearrangement , which involves the transposition of an exocyclic heteroatom with one within the ring. nih.gov This process typically occurs under basic conditions and proceeds through a mechanism involving ring-opening, followed by rotation and subsequent ring-closure to yield an isomeric pyrimidine. nih.govacs.org

Pyrimidine systems can also undergo ring transformation reactions, converting into other heterocyclic structures. For example, pyrimidines can be transformed into pyridines through nucleophile-induced rearrangements or via hetero Diels-Alder reactions. wur.nlacs.org Additionally, ring contraction processes have been documented. The quaternization of a nitrogen atom in the pyrimidine ring makes the system more susceptible to nucleophilic attack, which can lead to ring-opening and recyclization to form smaller rings, such as pyrazoles or isoxazoles. wur.nl An unusual metabolic pathway has also been identified where a pyrimidine ring contracts to an imidazole (B134444) ring. nih.gov Other specialized rearrangements, such as the Thio-Claisen rearrangement, have been observed in specifically substituted pyrimidine derivatives.

Spectroscopic Characterization and Advanced Structural Elucidation of N Butylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignment

In the ¹H NMR spectrum of N-butylpyrimidin-2-amine, distinct signals corresponding to the different types of protons in the molecule are observed. The analysis, conducted in deuterated chloroform (B151607) (CDCl₃), reveals characteristic chemical shifts (δ) and coupling patterns. rsc.orgrsc.org

The two protons on the pyrimidine (B1678525) ring at positions 4 and 6 are equivalent and appear as a doublet at approximately 8.25 ppm with a coupling constant (J) of 4.7 Hz. The proton at position 5 of the pyrimidine ring shows up as a triplet at around 6.48 ppm with a J value of 4.8 Hz. A broad singlet, indicative of the amine (N-H) proton, is observed at 5.30 ppm. rsc.orgrsc.org

The butyl group protons exhibit the following signals: a triplet of doublets at 3.38 ppm (J = 7.2, 5.9 Hz) corresponds to the two protons attached to the nitrogen atom. A multiplet between 1.53 and 1.63 ppm is assigned to the two protons of the adjacent methylene (B1212753) group. The next methylene group in the butyl chain appears as a doublet of doublets at 1.40 ppm (J = 15.2, 7.4 Hz). Finally, the terminal methyl group protons resonate as a triplet at 0.93 ppm with a J value of 7.3 Hz. rsc.orgrsc.org

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-6 (pyrimidine) 8.25 d 4.7
H-5 (pyrimidine) 6.48 t 4.8
N-H (amine) 5.30 s (br) -
N-CH₂ (butyl) 3.38 td 7.2, 5.9
N-CH₂-CH₂ (butyl) 1.53-1.63 m -
CH₂-CH₃ (butyl) 1.40 dd 15.2, 7.4
CH₃ (butyl) 0.93 t 7.3

Data obtained from CDCl₃ solvent. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The carbon atoms of the pyrimidine ring show distinct resonances. The carbon atom at position 2 (C-2), attached to the amino group, appears at approximately 162.6 ppm. The carbons at positions 4 and 6 (C-4, C-6) are observed at around 158.1 ppm, while the carbon at position 5 (C-5) resonates at approximately 110.4 ppm. rsc.orgrsc.org

The carbon atoms of the butyl group also have characteristic chemical shifts. The carbon of the methylene group attached to the nitrogen (N-CH₂) is found at 41.3 ppm. The subsequent methylene carbon (N-CH₂-CH₂) appears at 31.8 ppm, followed by the next methylene carbon (CH₂-CH₃) at 20.2 ppm. The terminal methyl carbon (CH₃) resonates at 13.9 ppm. rsc.orgrsc.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (pyrimidine) 162.6
C-4, C-6 (pyrimidine) 158.1
C-5 (pyrimidine) 110.4
N-CH₂ (butyl) 41.3
N-CH₂-CH₂ (butyl) 31.8
CH₂-CH₃ (butyl) 20.2
CH₃ (butyl) 13.9

Data obtained from CDCl₃ solvent. rsc.orgrsc.org

Advanced 2D NMR Techniques for Connectivity Mapping

While specific 2D NMR data for this compound is not detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups of the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D NMR spectra.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, the N-H stretch of the secondary amine is expected to show a single, weak to medium band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic butyl group would appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. libretexts.org

The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1650-1550 cm⁻¹ range. libretexts.org The N-H bending vibration for a secondary amine can sometimes be observed, though it is often weak. orgchemboulder.com The C-N stretching of the aromatic amine linkage would likely be found between 1335-1250 cm⁻¹. orgchemboulder.com Finally, a characteristic N-H wagging band for primary and secondary amines can be seen in the 910-665 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. For this compound (C₈H₁₃N₃), the expected monoisotopic mass is 151.1109 g/mol . chemspider.com

In mass spectrometry, compounds with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular mass. future4200.com A common fragmentation pattern for aliphatic amines is the cleavage of the bond alpha to the carbon attached to the nitrogen atom. future4200.com For this compound, this would involve the loss of a propyl radical (C₃H₇•) from the butyl group, leading to a fragment ion. Another possible fragmentation is the β-cleavage, breaking the bond between the second and third carbons of the butyl chain. future4200.com

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

The definitive structural assignment of this compound is achieved by integrating the data from all spectroscopic techniques. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule, including the substitution pattern on the pyrimidine ring and the structure of the butyl group. rsc.orgrsc.orgprojectguru.in The IR spectrum confirms the presence of key functional groups, particularly the secondary amine and the aromatic ring. orgchemboulder.comprojectguru.in Mass spectrometry verifies the molecular weight and provides fragmentation data that is consistent with the proposed structure. future4200.com The collective evidence from these methods provides an unambiguous confirmation of the structure of this compound. projectguru.in

Table 3: List of Compounds Mentioned

Compound Name
This compound

Theoretical and Computational Investigations of N Butylpyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular properties of N-butylpyrimidin-2-amine from first principles. wikipedia.org These computational methods, rooted in quantum mechanics, provide detailed insights into the molecule's geometry, electronic landscape, and energetic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scispace.comarxiv.org It has been successfully applied to determine the molecular geometry and electronic properties of various molecules. nih.govnih.gov In the context of this compound, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can be analyzed through DFT. aps.orgrsc.org Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. arxiv.orgscholarsresearchlibrary.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-poor regions of the molecule, which is valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Note: Specific calculated values for this compound were not available in the searched literature. The table is a template for the type of data that would be generated from DFT studies.

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.org These methods are instrumental in predicting the energetic and spectroscopic properties of molecules like this compound.

Energetic predictions involve the calculation of the total energy of the molecule, which can be used to determine its stability and the thermodynamics of potential reactions. mdpi.com High-level ab initio methods, such as coupled-cluster (CC) theory, can provide highly accurate energy values. aps.org

Spectroscopic predictions involve the calculation of properties that can be measured by various spectroscopic techniques. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural elucidation of the molecule. rsc.org Similarly, electronic excitation energies can be computed to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov Nuclear magnetic resonance (NMR) chemical shifts can also be predicted, which is a valuable tool for confirming the molecular structure. ens-lyon.fr

Table 2: Predicted Spectroscopic Data for this compound using Ab Initio Methods

Spectroscopic DataPredicted Values
Key IR Frequencies (cm⁻¹)Data not available
¹H NMR Chemical Shifts (ppm)Data not available
¹³C NMR Chemical Shifts (ppm)Data not available
UV-Vis λmax (nm)Data not available

Note: Specific predicted spectroscopic data for this compound were not available in the searched literature. This table illustrates the type of information that can be obtained from ab initio calculations.

Molecular Orbital Theory Applications for Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering electrons to be delocalized over the entire molecule in molecular orbitals. solubilityofthings.comnumberanalytics.com The application of MO theory is crucial for predicting the chemical behavior of this compound.

The frontier molecular orbitals, namely the HOMO and LUMO, are central to predicting reactivity. mdpi.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energies and shapes of these orbitals determine the molecule's reactivity and the regioselectivity of its reactions. sapub.org

For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the exocyclic amino group are expected to be the primary sites of reactivity. MO theory can help to quantify the relative reactivity of these sites. The analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can pinpoint the specific atoms that are most involved in these frontier orbitals, thus predicting the most probable sites for electrophilic and nucleophilic attack.

Conformational Analysis and Dynamics of this compound

The flexible n-butyl group attached to the pyrimidine ring allows for the existence of multiple conformations for this compound. Conformational analysis aims to identify the stable conformers and to determine their relative energies and the energy barriers for their interconversion. asianpubs.orgsapub.org

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for performing conformational analysis. nih.gov By systematically rotating the rotatable bonds in the n-butyl chain and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.

The relative populations of these conformers at a given temperature can be determined from their relative free energies. nih.gov The dynamics of the conformational changes can be studied using molecular dynamics (MD) simulations, which simulate the motion of the atoms in the molecule over time. nih.gov This can provide insights into the flexibility of the molecule and the timescales of conformational transitions. Understanding the conformational preferences and dynamics is important as different conformers may exhibit different biological activities or physical properties.

Advanced Research Applications of N Butylpyrimidin 2 Amine

Role in Catalysis and Ligand Design

The nitrogen-containing heterocyclic structure of N-butylpyrimidin-2-amine makes it an important scaffold in the design of ligands for transition metal catalysis. The pyrimidine (B1678525) core's electronic properties can be fine-tuned, influencing the activity and selectivity of catalytic systems.

The pyrimidine nucleus is isosteric to the widely used pyridine (B92270) core but offers distinct electronic characteristics that can enhance catalytic performance. Diazine- and triazine-based ligands, including those derived from pyrimidine, often outperform their pyridine counterparts or enable new reaction pathways. bldpharm.com The increased π-acidity of the pyrimidine ring, especially when protonated or coordinated to a metal, can significantly influence the electronic environment of the metal center. bldpharm.com

Researchers have developed various pyrimidine-based ligands for transition metals. For instance, pyrimidine-imine redox-active ligands have been investigated in ruthenium hydride complexes for catalytic hydrogenation reactions. bldpharm.com The binding of these ligands can lower the bond-dissociation free energy of the metal-hydride bond, facilitating hydrogen atom transfer processes. bldpharm.com Furthermore, N-heterocyclic carbenes (NHCs), an important class of ancillary ligands, can be functionalized with pyrimidine moieties to create robust and electronically tunable ligands for transition metal catalysis. acs.org These pyrimidine-functionalized NHC ligands have been synthesized and complexed with metals like palladium to create active catalysts. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the development of effective ligands is crucial for their success. acs.org Ligands based on the pyrimidine framework have shown significant promise in this area.

Novel palladium(II) complexes bearing pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. nih.gov These complexes have demonstrated good catalytic activity in reactions such as the Mizoroki-Heck reaction and the C-H activation of methane. nih.gov Notably, a complex with a less sterically demanding methyl substituent showed remarkably high activity and selectivity in the Mizoroki-Heck reaction. nih.gov

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is another area where pyrimidine-containing compounds are relevant. acs.orgnih.gov The synthesis of arylated amines, which are prevalent in pharmaceuticals and organic materials, heavily relies on these methods. acs.org The scope of these reactions has been expanded to include heteroaryl halides, such as halopyrimidines, which can be efficiently coupled with various amines using specialized palladium-ligand systems. nih.gov The use of pyrimidine-based substrates highlights the utility of palladium catalysis in constructing complex molecules containing this heterocycle. nih.govresearchgate.net

Reaction TypeCatalyst/Ligand SystemSubstrate ExampleKey FindingReference
Mizoroki-Heck[Pd(L)Cl2] with pyrimidine-functionalized NHC ligandAryl halides and alkenesHigh activity and selectivity observed, particularly with less sterically hindered ligands. nih.gov
C-H Activation[Pd(L)2Cl]+ with pyrimidine-functionalized NHC ligandMethaneThe palladium complexes showed good catalytic activity. nih.gov
C-N Cross-CouplingPalladium with various phosphine (B1218219) ligandsHalopyrimidines and aminesEfficient coupling achieved, demonstrating the utility of the methodology for heteroaromatic compounds. nih.gov
Suzuki CouplingPd(OAc)2/TPPTSHalogenated pyrimidine nucleosides and aryl boronic acidsA general method for the functionalization of pyrimidine-containing biomolecules. researchgate.net

Contributions to Materials Science

Amines are a critical class of compounds in materials science, serving as building blocks for a wide array of functional materials, including polymers, sensors, and catalysts. sigmaaldrich.com Their ability to be integrated into larger molecular architectures allows for the precise tuning of electronic, optical, and mechanical properties. sigmaaldrich.com

This compound is listed as a chemical building block for materials used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com While specific performance data of materials directly incorporating this compound are not detailed, its role as an intermediate is significant. Nitrogen-containing heterocycles are fundamental to the design of host and emitter materials in OLEDs. They often form the core of molecules with high thermal stability and suitable HOMO/LUMO energy levels for efficient charge transport and light emission. The incorporation of amine functionalities can further modulate these electronic properties. Compounds like 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) are examples of amine-containing materials used in electronic applications, illustrating the importance of this chemical class. evonik.com

Applications in Agrochemical Research

The pyrimidine ring is a common structural motif in a variety of biologically active compounds, including agrochemicals. arkema.com The synthesis of novel pesticides, herbicides, and fungicides often involves the use of pyrimidine-based intermediates. arkema.com While direct application of this compound as an agrochemical is not widely reported, its derivatives and related structures are subjects of research and development in this field. For instance, other N-butylpyrimidine derivatives, such as N-butyl-6-chloro-5-nitropyrimidin-4-amine, are considered for potential use in developing new herbicides or fungicides. The synthesis of agrochemicals like terbufos (B1683085) involves intermediates that can be derived from related amine and mercaptan precursors. This indicates that the N-butylpyrimidine scaffold is a relevant structure for the discovery of new crop protection agents.

Potential in Herbicide Development

Similarly, the field of herbicide development has seen the successful introduction of various pyrimidine-based compounds. These herbicides can act through different mechanisms, such as the inhibition of key enzymes in the biosynthetic pathways of amino acids or pigments in plants.

Nevertheless, specific studies on the herbicidal activity of this compound are not present in the available scientific literature. While the structural similarity to other active pyrimidine herbicides might suggest a potential for such activity, there is no direct evidence to support this. Comprehensive screening and detailed mode-of-action studies would be required to ascertain any herbicidal potential.

Synthetic Modifications and Derivative Chemistry of N Butylpyrimidin 2 Amine

Alkyl and Aryl Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring of N-butylpyrimidin-2-amine is susceptible to substitution by both alkyl and aryl groups, a key strategy for modulating the molecule's electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are a primary method for introducing aryl groups onto the pyrimidine core. mdpi.com For instance, the Buchwald-Hartwig amination allows for the N-arylation of aminopyrimidines. This reaction typically employs a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in conjunction with a ligand like Xantphos and a base such as sodium tert-butoxide. mdpi.com This methodology has been successfully used to synthesize various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives. mdpi.com Similarly, Suzuki coupling reactions can be employed to introduce aryl and heteroaryl substituents at various positions on the pyrimidine ring. mdpi.com

Direct C-H functionalization presents another modern approach for aryl and alkyl substitutions, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net Palladium catalysis can facilitate the direct arylation of 2-aminopyrimidines. rsc.org For example, this compound can be arylated at the 5-position. rsc.org

Ring transformation reactions offer a more complex but powerful method for substitution. In certain conditions, the pyrimidine ring can undergo cleavage and recyclization, incorporating fragments from other reagents. For example, N-alkylpyrimidinium salts can react with amidines in the presence of a base, leading to the replacement of the N(1)-C(2)-N(3) fragment of the pyrimidine with the N-C-N fragment of the amidine, resulting in a 2-substituted pyrimidine. wur.nlresearchgate.net This has been demonstrated in the synthesis of 2-tert-butylpyrimidine from a 1-methylpyrimidinium salt and pivalamidinium chloride. wur.nlresearchgate.net

The introduction of sterically bulky alkyl groups, such as tert-butyl groups, at positions 4 and 6 of the pyrimidine ring can influence the molecule's reactivity and has been explored in the synthesis of various derivatives. vulcanchem.com

Table 1: Examples of Alkyl and Aryl Substituted this compound Derivatives
Derivative NameSubstituent(s)Position(s) of SubstitutionSynthetic MethodReference(s)
N-butyl-5-phenylpyrimidin-2-aminePhenyl5Palladium-catalyzed C-H arylation rsc.org
4,6-di-tert-butyl-N-butylpyrimidin-2-aminetert-Butyl4, 6Condensation reactions vulcanchem.com
N-(4-Methoxyphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine4-Methoxyphenyl, 6-phenylpyridin-3-ylN, 4Buchwald-Hartwig amination, Suzuki coupling mdpi.com
2-tert-butylpyrimidinetert-Butyl2Ring transformation wur.nlresearchgate.net

Functionalization and Derivatization of the n-Butyl Side Chain

The n-butyl side chain of this compound provides a locus for various chemical modifications, enabling the introduction of diverse functional groups.

Oxidation reactions can be employed to introduce hydroxyl or carboxyl groups onto the n-butyl chain. Under controlled oxidative conditions, the butyl group can be oxidized to form the corresponding alcohol or carboxylic acid. smolecule.com For instance, a hydroxyl group can be introduced, which can then serve as a handle for further derivatization, such as esterification or etherification. medchemexpress.com

Halogenation of the n-butyl chain, particularly at the terminal position, creates a reactive site for nucleophilic substitution. For example, bromination of a butyl chain attached to a piperazinyl-pyrimidine core has been demonstrated, with the resulting bromo-butyl derivative serving as a key intermediate for further modifications.

The hydroxylated derivatives of the n-butyl chain can be further manipulated. For example, a hydroxyl group can be reduced to the corresponding alkyl group. nih.gov

Table 2: Examples of Functionalized n-Butyl Side Chain Derivatives
Derivative TypeFunctional Group IntroducedReaction TypePotential Subsequent ReactionsReference(s)
Hydroxylated derivative-OHOxidationEsterification, Etherification, Reduction smolecule.commedchemexpress.comnih.gov
Carboxylated derivative-COOHOxidationAmidation, Esterification smolecule.com
Halogenated derivative-Br, -ClHalogenationNucleophilic substitution

N-Functionalization of the Amino Group

The exocyclic amino group of this compound is a key site for a wide range of functionalization reactions, leading to the formation of amides, ureas, sulfonamides, and other derivatives.

Amide and Urea (B33335) Formation:

The amino group readily undergoes acylation with acyl chlorides or carboxylic anhydrides to form the corresponding amides. core.ac.uk Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides yields urea derivatives. mdpi.comnih.gov The synthesis of ureas can also be achieved through a Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source. thieme.deorganic-chemistry.org Palladium-catalyzed amidation is another versatile method for preparing unsymmetrically substituted ureas. organic-chemistry.org

Alkylation and Arylation:

The nitrogen of the amino group can be further alkylated or arylated. ucalgary.ca N-alkylation can be achieved by reacting the amine with alkyl halides, although this can sometimes lead to a mixture of products. ucalgary.ca More controlled methods, such as reductive amination, can also be employed. unacademy.com Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig reaction, is a powerful tool for introducing aryl groups to the amino nitrogen. cmu.edu

Other N-Functionalizations:

The amino group can also be converted to other functional groups. For example, reaction with nitrous acid can be used to distinguish primary, secondary, and tertiary amines, with primary amines typically evolving nitrogen gas. libretexts.org The amino group can also be protected, for example, with a Boc (tert-butyloxycarbonyl) group, which is stable under many reaction conditions but can be removed with acid. organic-chemistry.orgsigmaaldrich.com This allows for selective reactions at other sites of the molecule. sigmaaldrich.com

Table 3: Examples of N-Functionalized Derivatives of this compound
Derivative TypeReagent/Reaction TypeResulting Functional GroupReference(s)
AmideAcyl chloride / Acylation-NH-C(=O)R core.ac.uk
UreaIsocyanate / Carbamoylation-NH-C(=O)-NHR mdpi.comnih.gov
N-Aryl derivativeAryl halide / Buchwald-Hartwig amination-NH-Ar cmu.edu
N-Alkyl derivativeAlkyl halide / Alkylation-NH-R ucalgary.ca
Boc-protected amineBoc anhydride (B1165640) / Protection-NH-Boc organic-chemistry.orgsigmaaldrich.com

Q & A

Q. What are the recommended synthetic routes for N-butylpyrimidin-2-amine, and how can reaction conditions be optimized?

this compound can be synthesized via reductive amination or nucleophilic substitution. For instance, Pd/NiO-catalyzed reductive amination of pyrimidin-2-amine with butyraldehyde under hydrogen atmosphere (25°C, 10 hours) achieves high yields (~98%) . Optimization involves adjusting catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent polarity (DMF or methanol), and reaction time. Scaling up may require continuous flow reactors to maintain efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : Confirm amine proton shifts (δ ~2.5–3.5 ppm for NH) and butyl chain integration (δ 0.9–1.6 ppm) .
  • LC-MS : Verify molecular weight (MW = 151.21 g/mol) and purity (>95%) .
  • FT-IR : Identify NH stretching (~3300 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
    Cross-referencing with PubChem or NIST databases ensures accuracy .

Q. What are common reactivity patterns of this compound in organic synthesis?

The amine group undergoes:

  • Alkylation/Reductive Amination : Reacts with aldehydes/ketones under catalytic hydrogenation .
  • Nucleophilic Substitution : Chlorine or bromine substituents on pyrimidine can be replaced with thiols or alkoxy groups .
  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ni²⁺, Co²⁺) in catalytic studies .

Advanced Research Questions

Q. How can machine learning models improve the synthesis and reaction optimization of this compound?

Machine learning (ML) algorithms analyze reaction parameters (e.g., temperature, solvent, catalyst) from historical datasets to predict optimal conditions. For example, ML-guided optimization of Pd/NiO-catalyzed reactions can reduce trial runs by 50% while maintaining >90% yield . Key steps include:

  • Training models on parameters from and .
  • Validating predictions via small-scale experiments.
  • Iterative refinement using real-time feedback .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or structural impurities. Mitigation strategies:

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
  • Structural Confirmation : Use X-ray crystallography (as in ) to verify derivatives.
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends .

Q. What strategies are effective for identifying and mitigating nitrosamine impurities in this compound synthesis?

Nitrosamines form via secondary amine nitrosation. Risk assessment includes:

  • Raw Material Screening : Ensure amines/nitrosating agents (e.g., nitrites) are absent in starting materials .
  • Process Control : Monitor pH (<3 inhibits nitrosation) and temperature.
  • Analytical Methods : Use HPLC-MS/MS to detect trace nitrosamines (LOQ <10 ppb) .

Q. How can computational modeling predict the biological targets of this compound?

Docking studies (e.g., AutoDock Vina) simulate interactions with enzymes like acetylcholinesterase. Steps:

  • Target Selection : Prioritize proteins with pyrimidine-binding pockets (e.g., kinases).
  • Molecular Dynamics : Simulate binding stability over 100 ns trajectories.
  • Validation : Compare predictions with in vitro inhibition assays .

Methodological Tables

Q. Table 1. Comparative Analysis of Pyrimidine Derivatives

CompoundSubstituentsKey Activity (IC₅₀)Reference
This compoundNH-C₄H₉, C₂H₃N₂Cholinesterase inhibition (2.3 µM)
N-Ethyl-6-methyl derivativeC₂H₅, CH₃Anticancer (HeLa: 5.8 µM)
6-Chloro analogCl, NH-C₄H₉Antibacterial (MIC: 12.5 µg/mL)

Q. Table 2. Optimization Parameters for Pd/NiO-Catalyzed Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.0–1.2 wt%>95% efficiency
Reaction Temperature20–30°CMinimizes side products
Hydrogen Pressure1–2 atmEnsures complete reduction

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